Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate
Description
Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate is a benzimidazole derivative characterized by a nitro (-NO₂) group at position 5, a chloro (-Cl) substituent at position 6, and an ethyl carboxylate (-COOEt) moiety at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system.
Properties
Molecular Formula |
C10H8ClN3O4 |
|---|---|
Molecular Weight |
269.64 g/mol |
IUPAC Name |
ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
FFPLWOJKKVGJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate
General Synthetic Strategy
The synthesis of this compound generally follows a sequence of reactions involving:
- Formation of the benzimidazole core.
- Introduction of nitro and chloro substituents at specific positions on the benzene ring.
- Esterification of the carboxyl group to form the ethyl ester.
This approach is supported by the compound’s molecular structure and functional groups requiring selective chemical transformations.
Stepwise Preparation
Starting Material: Benzimidazole Precursors
The synthesis begins with benzimidazole or substituted benzimidazole derivatives. The benzimidazole ring can be constructed by condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or thermal conditions.
Nitration and Chlorination
- Nitration: Introduction of the nitro group at the 5-position is typically achieved by nitration of the benzimidazole intermediate using nitrating agents such as nitric acid or mixed acid under controlled conditions to avoid over-nitration or ring degradation.
- Chlorination: The chloro substituent at the 6-position is introduced either by direct chlorination of the aromatic ring using reagents like N-chlorosuccinimide (NCS) or via substitution reactions on appropriately functionalized intermediates.
Esterification
The carboxyl group at the 2-position is esterified to the ethyl ester using classical esterification methods such as:
Accelerated Microdroplet Synthesis (Novel Method)
Recent advances report a metal-free, accelerated synthesis of benzimidazoles using microdroplet technology under ambient atmosphere. This method leverages the extraordinary acidity at the droplet interface to facilitate rapid formation of benzimidazole rings through protonated carboxylic acid intermediates, water elimination, and bimolecular reactions with limited solvation. While this method has been demonstrated for benzimidazole derivatives, its direct application to this compound requires further adaptation for nitration and chlorination steps.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Benzimidazole formation | Condensation of o-phenylenediamine with carboxylic acid derivative | Benzimidazole-2-carboxylic acid |
| 2 | Nitration | Nitric acid or mixed acid, controlled temperature | 5-Nitrobenzimidazole-2-carboxylic acid |
| 3 | Chlorination | N-Chlorosuccinimide or equivalent chlorinating agent | 6-Chloro-5-nitrobenzimidazole-2-carboxylic acid |
| 4 | Esterification | Ethanol, acid catalyst or carbonyldiimidazole | This compound |
Analytical Data and Characterization
- Molecular Formula: C10H8ClN3O4
- Molecular Weight: 269.64 g/mol
- IUPAC Name: this compound
- Spectroscopic Characterization: Typically includes NMR (proton and carbon), IR (showing ester carbonyl stretch ~1700 cm^-1, nitro group peaks), and mass spectrometry confirming molecular ion peaks.
- Melting Point: Reported in literature around 179-182 °C for related benzimidazole derivatives.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical multi-step synthesis | Stepwise nitration, chlorination, esterification | Well-established, high purity products | Multiple steps, longer reaction times |
| Accelerated microdroplet synthesis | Metal-free, ambient conditions, rapid reaction | Fast, environmentally friendly | Limited to benzimidazole ring formation, not full substitution |
| Carbonyldiimidazole esterification | Mild conditions for ester formation | High yield, mild reaction conditions | Requires careful handling of reagents |
Scientific Research Applications
Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate with structurally related compounds, focusing on substituents, synthesis routes, and biological activities:
Key Observations:
Benzoxazole ( compounds): Replaces the imidazole’s nitrogen with oxygen, reducing basicity but increasing metabolic stability . Tetrazole: A five-membered aromatic ring with four nitrogen atoms, known for high metabolic stability and hydrogen-bonding capacity .
Ethyl carboxylate esters (common in all compounds) improve solubility in organic solvents but may reduce bioavailability compared to free carboxylic acids.
Synthesis Complexity: The target compound likely requires sequential nitration and chlorination steps, whereas benzoxazole-tetrazole hybrids () employ azide cycloaddition and hydrazinolysis .
Pharmacological Activity Trends
- Antimicrobial Activity : Tetrazole-containing compounds (e.g., compound 3) show broad-spectrum antimicrobial effects, attributed to their ability to disrupt microbial cell membranes . The nitro and chloro groups in the target compound may similarly enhance antimicrobial potency.
- Metabolic Stability : Tetrazoles and benzoxazoles exhibit longer half-lives than benzimidazoles, as imidazole rings are prone to oxidative metabolism .
Data Tables: Physicochemical and Spectral Comparisons
Table 2: Spectral Characterization
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 6 undergoes nucleophilic displacement under basic or catalytic conditions. This reactivity enables functionalization with diverse nucleophiles:
This reaction is critical for modifying hydrophobic interactions in drug design, as demonstrated by enhanced kinase inhibition in chlorine-replaced analogs .
Ester Group Reactivity
The ethyl ester at position 2 participates in hydrolysis and transesterification:
-
Acidic Hydrolysis :
Treatment with HCl/EtOH (1:3) yields 6-chloro-5-nitrobenzimidazole-2-carboxylic acid (92% purity) . -
Transesterification :
Reacting with methanol/H₂SO₄ produces methyl ester derivatives (84% yield), improving solubility for pharmacological studies .
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or SnCl₂-mediated reduction converts the nitro group to an amine:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| SnCl₂·2H₂O | EtOH, 60°C | 5-Amino derivative | Precursor for anticancer agents |
| H₂/Pd-C | THF, RT | 5-Amino-6-chloro compound | Used in kinase inhibitor synthesis |
The amine intermediate facilitates further coupling reactions, such as amide bond formation .
Heterocyclic Ring Functionalization
The benzimidazole core undergoes electrophilic substitutions:
-
Nitration :
Concentrated HNO₃/H₂SO₄ introduces a second nitro group at position 4 (57% yield), though this reduces biological activity . -
Sulfonation :
SO₃/DMF yields sulfonic acid derivatives, utilized in solubility enhancement strategies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
| Reaction Type | Catalyst System | Product Class | Yield Range |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl analogs | 68–76% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 71–82% |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Cyclocondensation Reactions
The compound serves as a scaffold for fused heterocycles:
-
With hydrazine: Forms pyrazolo[1,5-a]benzimidazoles (63% yield), evaluated for antimicrobial activity .
-
With thiourea: Generates thiazolo[3,2-a] derivatives (58% yield), showing COX-2 inhibition .
Key Comparative Data: Substituent Effects on Bioactivity
| Derivative | Modification | IC₅₀ (CK1δ Inhibition) |
|---|---|---|
| 6-Cl, 5-NO₂, 2-COOEt | Parent compound | 1.80 ± 0.50 µM |
| 6-NH₂, 5-NO₂, 2-COOEt | Chlorine replaced | >40 µM |
| 6-Cl, 5-NH₂, 2-COOH | Nitro reduced | 13.2 ± 4.7 µM |
Data adapted from kinase inhibition assays highlight the critical role of the nitro and chlorine groups .
Reaction Optimization Insights
-
Catalyst Efficiency : SiO₂/Co@Fe₂O₄ nanoparticles improve yields in arylations (85–92%) and allow magnetic recovery .
-
Solvent Effects : DMF enhances nitro-group reactivity compared to THF or ethanol .
This compound’s versatility in synthesis and derivatization positions it as a pivotal intermediate in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 6-chloro-5-nitrobenzimidazole-2-carboxylate, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step heterocyclic reactions, starting with nitro-substituted benzene derivatives. Cyclization of intermediates using catalytic agents (e.g., H₂SO₄ or polyphosphoric acid) under controlled temperatures (80–120°C) is critical. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF vs. ethanol) to improve yields .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions and ester group integrity.
- IR Spectroscopy : Verify nitro (1520–1350 cm⁻¹) and carbonyl (1720–1700 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
Cross-reference with databases like NIST Chemistry WebBook for spectral consistency .
Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction studies?
- Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. For challenging cases, vapor diffusion methods using THF/water mixtures can yield suitable crystals. Employ SHELXL for refinement to resolve disorder in nitro or ester groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare theoretical vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) to validate models. Use ORTEP-3 for visualizing molecular geometry and intermolecular interactions .
Q. What experimental approaches resolve contradictions in reported spectroscopic data for this compound?
- Discrepancies in NMR or IR data may arise from solvent effects or impurities. Reproduce measurements under standardized conditions (e.g., DMSO-d₆ for NMR, KBr pellets for IR). Cross-validate with independent techniques (e.g., X-ray crystallography) to confirm assignments. Document solvent and temperature parameters meticulously .
Q. How does the nitro group’s electron-withdrawing nature influence the compound’s reactivity in cross-coupling reactions?
- The nitro group deactivates the benzimidazole ring, reducing electrophilic substitution rates. Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (100–120°C) to enhance efficiency. Monitor by LC-MS to detect intermediates and optimize catalyst loading (1–5 mol% Pd(OAc)₂) .
Q. What strategies mitigate degradation during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
